4-tert-Butoxy-1-methyl-3,5-diphenyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butoxy-1-methyl-3,5-diphenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a tert-butoxy group at the 4-position, a methyl group at the 1-position, and two phenyl groups at the 3 and 5 positions. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butoxy-1-methyl-3,5-diphenyl-1H-pyrazole typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of 1,3-diphenyl-1,3-propanedione with tert-butylhydrazine under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of pyrazole derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to provide eco-friendly and cost-effective synthesis routes . These methods allow for the large-scale production of pyrazole compounds with high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butoxy-1-methyl-3,5-diphenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls.
Reduction: Reduction reactions using agents like sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-tert-Butoxy-1-methyl-3,5-diphenyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active pyrazoles.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-tert-Butoxy-1-methyl-3,5-diphenyl-1H-pyrazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3,5-Diphenyl-1H-pyrazole: Lacks the tert-butoxy and methyl groups, making it less sterically hindered.
4-tert-Butyl-3,5-diphenyl-1H-pyrazole: Similar but without the methyl group at the 1-position.
1-Methyl-3,5-diphenyl-1H-pyrazole: Similar but without the tert-butoxy group.
Uniqueness
4-tert-Butoxy-1-methyl-3,5-diphenyl-1H-pyrazole is unique due to the combination of its substituents, which confer specific steric and electronic properties. These properties influence its reactivity and binding interactions, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
60628-03-7 |
---|---|
Molecular Formula |
C20H22N2O |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-methyl-4-[(2-methylpropan-2-yl)oxy]-3,5-diphenylpyrazole |
InChI |
InChI=1S/C20H22N2O/c1-20(2,3)23-19-17(15-11-7-5-8-12-15)21-22(4)18(19)16-13-9-6-10-14-16/h5-14H,1-4H3 |
InChI Key |
FAMXMDSBUUBKLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(N(N=C1C2=CC=CC=C2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.